molecular formula C9H8BrFO2 B6356543 Methyl 5-bromo-2-fluoro-3-methylbenzoate CAS No. 1538333-27-5

Methyl 5-bromo-2-fluoro-3-methylbenzoate

Cat. No.: B6356543
CAS No.: 1538333-27-5
M. Wt: 247.06 g/mol
InChI Key: IEKHCNNINMZKEV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS 1538333-27-5) is a high-value benzoate ester derivative serving as a versatile building block in organic synthesis and pharmaceutical R&D . This compound, with the molecular formula C9H8BrFO2 and a molecular weight of 247.06, is characterized by its multi-halogenated structure, which incorporates bromo and fluoro substituents on the aromatic ring . These functional groups make it a particularly valuable intermediate for various cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings, as well as for further functionalization through nucleophilic aromatic substitution . In pharmaceutical research, this compound is primarily employed in the synthesis of complex molecules for drug discovery programs. Its structure is a key precursor for the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . The simultaneous presence of bromine and fluorine atoms allows researchers to precisely direct subsequent chemical transformations, enabling the efficient construction of sophisticated molecular architectures found in modern therapeutics and agrochemicals. The product is typically supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . Please handle with appropriate safety precautions; this compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Intended Use : This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or veterinary applications. Researchers should review all safety data and material specifications prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKHCNNINMZKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Retrosynthetic Analysis and Strategic Disconnections for Substituted Benzoate (B1203000) Frameworks

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

The retrosynthetic analysis of Methyl 5-bromo-2-fluoro-3-methylbenzoate suggests several potential disconnections. A primary disconnection is the ester linkage, leading back to 5-bromo-2-fluoro-3-methylbenzoic acid and methanol (B129727). This is a common and often straightforward transformation.

Further disconnection of the substituted benzoic acid reveals key precursors. The arrangement of the bromo, fluoro, and methyl groups on the benzene (B151609) ring dictates the synthetic strategy. One logical approach is to consider the sequential introduction of these substituents onto a simpler benzene derivative. For instance, starting with 3-methylbenzoic acid, one could envision a fluorination step followed by bromination, or vice versa. The order of these steps is crucial for achieving the desired regiochemistry.

Alternatively, a more convergent synthesis might involve the use of a pre-functionalized building block, such as a brominated and fluorinated toluene (B28343) derivative, which is then carboxylated and esterified. The choice of precursors is often guided by their commercial availability and the feasibility of the required chemical transformations.

A significant challenge in the synthesis of polysubstituted benzenes is controlling the position of incoming electrophiles, a concept known as regiochemistry. purechemistry.org The existing substituents on the benzene ring direct the position of subsequent substitutions. In the case of this compound, the fluorine, bromine, and methyl groups have different directing effects.

Fluorine: As a halogen, fluorine is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. It is also a deactivating group, making the ring less reactive towards electrophilic substitution.

Bromine: Similar to fluorine, bromine is an ortho-, para-director and a deactivating group. purechemistry.org

Methyl Group: The methyl group is an ortho-, para-director and an activating group, making the ring more reactive.

The interplay of these directing effects must be carefully considered when planning the halogenation steps. For example, in a molecule containing both a methyl and a fluoro group, the position of bromination will be influenced by both substituents. Often, the activating group (methyl) will have a stronger directing effect than the deactivating halogens. The use of specific catalysts and reaction conditions can also help to control the regioselectivity of halogenation reactions. nih.govresearchgate.net

Direct Synthesis Approaches for this compound

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often from readily available starting materials.

A common and efficient method for synthesizing methyl esters is the Fischer esterification of the corresponding carboxylic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid. truman.edumdpi.com In the context of this compound, this would involve the esterification of 5-bromo-2-fluoro-3-methylbenzoic acid. uni.lu

This reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed. truman.edu The reaction is generally high-yielding and tolerates a wide range of functional groups on the aromatic ring.

Table 1: Key Reagents in the Esterification of 5-bromo-2-fluoro-3-methylbenzoic acid

Reagent Role CAS Number
5-bromo-2-fluoro-3-methylbenzoic acidStarting Material79669-49-1
MethanolReagent (Ester Formation)67-56-1
Sulfuric AcidCatalyst7664-93-9

Another direct approach involves the halogenation of a pre-existing methylbenzoate scaffold. For instance, one could start with methyl 2-fluoro-3-methylbenzoate and introduce the bromine atom at the 5-position via electrophilic aromatic substitution.

Bromination is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org The catalyst polarizes the Br-Br bond, making it more electrophilic and capable of attacking the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing fluoro and methyl groups.

Direct fluorination of aromatic rings is more challenging due to the high reactivity of elemental fluorine. More sophisticated fluorinating agents are often employed to achieve controlled and selective fluorination.

Multi-Step Synthetic Pathways Incorporating Halogen and Methyl Group Introduction

In many cases, a multi-step synthesis is necessary to achieve the desired substitution pattern with high purity and yield. whatcomdigitalcommons.org These pathways allow for the strategic introduction of each functional group in a controlled manner.

One possible multi-step synthesis of this compound could begin with a simpler starting material like 2-methyl-3-aminobenzoic acid. This compound can undergo a series of transformations:

Diazotization and Fluorination (Schiemann Reaction): The amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent treatment with a fluorinating agent, such as hexafluorophosphoric acid, can introduce the fluorine atom.

Bromination: The resulting 2-fluoro-3-methylbenzoic acid can then be brominated. The directing effects of the fluoro and methyl groups would need to be carefully considered to achieve bromination at the desired 5-position.

Esterification: Finally, the 5-bromo-2-fluoro-3-methylbenzoic acid is esterified with methanol to yield the final product.

A patent describes a method for preparing a similar compound, 5-bromo-3-fluoro-2-methylbenzoate, starting from methyl 2-methyl-3-amino-5-bromobenzoate. google.com This involves a diazotization reaction in the presence of hexafluorophosphoric acid and sodium nitrite. google.com This highlights the use of amino groups as precursors for introducing other functionalities via diazonium salt intermediates.

Table 2: Comparison of Synthetic Strategies

Strategy Advantages Disadvantages
Direct Esterification High yield, simple procedure.Requires synthesis of the substituted benzoic acid.
Direct Halogenation Fewer steps if the precursor is available.Regioselectivity can be challenging to control.
Multi-Step Synthesis High control over regiochemistry.Longer reaction sequence, potentially lower overall yield.

Sequential Introduction of Bromine and Fluorine Substituents

The synthesis of this compound can be strategically approached through the sequential introduction of halogen substituents onto a methyl benzoate precursor. Electrophilic aromatic substitution (EAS) is a fundamental mechanism for these transformations. proprep.com The ester group (-COOCH₃) is a deactivating, meta-directing group, which influences the regioselectivity of subsequent halogenation steps. aiinmr.comscribd.com

A plausible synthetic route begins with methyl 3-methylbenzoate. The first step would involve bromination. Due to the directing effects of the methyl and ester groups, bromination would likely occur at the 5-position, yielding methyl 5-bromo-3-methylbenzoate.

The subsequent introduction of the fluorine atom at the 2-position is more challenging. Direct fluorination of such an activated ring can be difficult to control. A common strategy involves the use of electrophilic fluorinating agents like N-fluorodibenzenesulfonimide (NFSI) or Selectfluor. The reaction conditions, including the choice of solvent and temperature, would need to be carefully optimized to achieve the desired regioselectivity and yield.

Table 1: Key Considerations for Sequential Halogenation

Step Reaction Key Reagents Directing Group Effects Potential Challenges
1BrominationBr₂, FeBr₃ or NBSThe methyl group is ortho, para-directing and the ester is meta-directing.Control of regioselectivity to favor the 5-position.
2FluorinationNFSI, SelectfluorThe bromo, methyl, and ester groups direct the incoming electrophile.Achieving selective fluorination at the 2-position.

Strategies for ortho-Methyl Group Functionalization and Installation

The installation and functionalization of a methyl group ortho to other substituents on a benzene ring can be achieved through various methods. One powerful technique is directed ortho-lithiation. uwindsor.ca This method involves the use of a directing metalation group (DMG) to deprotonate a specific ortho-position, followed by quenching with an electrophile, such as methyl iodide, to install the methyl group. researchgate.netrsc.org For a substrate like a substituted benzoic acid, the carboxylic acid group itself can act as a DMG. semanticscholar.orgresearchgate.net

In the context of synthesizing this compound, one could envision a strategy starting from a pre-functionalized benzoic acid. For example, starting with 5-bromo-2-fluorobenzoic acid, a directed lithiation at the 3-position, facilitated by the carboxylic acid and fluorine substituents, followed by reaction with methyl iodide would install the methyl group. Subsequent esterification would then yield the target molecule.

Another approach involves the functionalization of a pre-existing methyl group. For instance, benzylic bromination of a suitable precursor using N-bromosuccinimide (NBS) under radical conditions could introduce a handle for further transformations.

Application of Sandmeyer-Type Reactions for Halogen Introduction

The Sandmeyer reaction provides a versatile method for introducing halogens onto an aromatic ring via a diazonium salt intermediate. This approach is particularly useful for synthesizing compounds with substitution patterns that are not easily accessible through direct electrophilic substitution. google.com

For the synthesis of this compound, a potential route could start from methyl 3-amino-5-bromo-2-methylbenzoate. Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) would form the corresponding diazonium salt. Subsequent treatment with a fluoride (B91410) source, such as hexafluorophosphoric acid (HBF₄) in the Balz-Schiemann reaction, would introduce the fluorine atom at the desired position. google.com A patent describes a similar preparation of 5-bromo-3-fluoro-2-methylbenzoate from 2-methyl-3-amino-5-bromobenzoate using hexafluorophosphoric acid and sodium nitrite. google.com

Table 2: Sandmeyer Reaction for Fluorine Introduction

Starting Material Reagents Intermediate Product Key Advantage
Methyl 3-amino-5-bromo-2-methylbenzoate1. NaNO₂, H⁺ 2. HBF₄ (or other fluoride source)Diazonium saltThis compoundAllows for the introduction of fluorine in a regiocontrolled manner.

Catalytic Cross-Coupling Reactions for Aryl Ring Construction and Functionalization

Catalytic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction and functionalization of complex aromatic systems. rsc.org

Suzuki-Miyaura Cross-Coupling in the Synthesis of Substituted Biphenyls from Halogenated Benzoates

The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. nih.gov In the context of this compound, the bromine atom at the 5-position serves as an excellent handle for this transformation.

This reaction would involve coupling this compound with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. This methodology allows for the synthesis of a wide variety of substituted biphenyls, which are common structural motifs in pharmaceuticals and advanced materials. nih.govacs.org The choice of palladium catalyst and ligands is crucial for achieving high yields and functional group tolerance. acs.org

Carbon-Oxygen (C-O) and Carbon-Carbon (C-C) Cross-Coupling Strategies with Halogenated Benzoates

Beyond Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed to functionalize halogenated benzoates. The Buchwald-Hartwig amination, for example, is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgpearson.comyoutube.com This would allow for the introduction of various amine substituents at the 5-position of this compound.

Similarly, C-O cross-coupling reactions can be used to synthesize diaryl ethers, which are also important structural units in many biologically active molecules. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with a phenol (B47542) in the presence of a palladium or copper catalyst.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Integration

Nucleophilic aromatic substitution (SₙAr) is a key reaction for introducing nucleophiles, including fluoride, onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. core.ac.ukresearchgate.netnih.govscite.ai While the ester group in this compound is electron-withdrawing, the SₙAr reaction at a position other than the fluorine-bearing carbon is more likely.

However, in the synthesis of fluorinated aromatics, SₙAr can be a powerful tool. acs.org For instance, if a suitable precursor with a good leaving group (like a nitro group or another halogen) is available at the 2-position, treatment with a fluoride source (e.g., potassium fluoride with a phase-transfer catalyst) could install the fluorine atom. The rate of SₙAr reactions is often enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. The high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, making fluoride a surprisingly good leaving group in some SₙAr reactions. stackexchange.comyoutube.comnih.gov

Novel Synthetic Cascades and Reaction Pathways

The development of synthetic cascades, where multiple bond-forming events occur in a single pot, offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. For the synthesis of substituted benzoate esters, innovative cascade reactions have emerged as powerful tools.

A noteworthy advancement in the synthesis of substituted benzoate esters involves a novel anionic cascade reaction. acs.orgnsf.govnih.govresearchgate.netacs.org This one-pot method assembles 2,4-substituted benzoate esters from acyclic precursors, specifically racemic β-fluoro-substituted conjugated tert-butylsulfinyl imines and 3-substituted methyl 2-butenoates. acs.orgnsf.govnih.gov

The cascade is initiated by the formation of a dienolate, which triggers a Mannich addition. nsf.gov This is followed by an amino-Cope-like rearrangement, leading to the formation of a lithiated enamine that readily eliminates fluoride. nsf.govresearchgate.net The resulting 1,4-diene intermediate possesses a highly acidic proton, which is deprotonated spontaneously. nsf.gov This facilitates an intramolecular cyclization, followed by the elimination of the sulfinamide group and subsequent aromatization to yield the final benzoate annulation products. acs.orgnsf.gov

This cascade is enabled by the combination of conjugated β-fluoro tert-butylsulfinyl imines and lithium dienolates. acs.orgnsf.gov The stereochemistry of the chiral auxiliary can influence the orientation of the lithium dienolate and sulfinylimine fragments during the recombination step, which in turn determines the stereochemistry of the product. researchgate.net The reaction conditions, including solvent polarity and the presence of a lithium counterion, are crucial for the success of these anionic asymmetric cascades. researchgate.net

Table 1: Key Features of the Anionic Amino-Cope Rearrangement Cascade

FeatureDescription
Reactants Racemic β-fluoro-substituted conjugated tert-butylsulfinyl imines and 3-substituted methyl 2-butenoates. nih.gov
Key Steps Mannich addition, amino-Cope rearrangement, fluoride elimination, intramolecular cyclization, aromatization. nsf.gov
Driving Force Formation of a stable aromatic ring.
Key Intermediates Lithium enamide, 1,4-diene. nsf.gov
Stereocontrol The stereochemistry of the chiral auxiliary can determine the product's stereochemistry. researchgate.net
Conditions Dependent on solvent and counterion, with lithium counterions and etheral solvents being essential. researchgate.net

While transition-metal catalysis is a powerful tool in organic synthesis, the associated cost, toxicity, and need for ligand screening have spurred the development of transition-metal-free alternatives. nih.govrsc.org For the functionalization of aromatic rings, several such methods have been reported.

One approach involves the use of arynes as an aryl source for the α-arylation of 4-aminocoumarins. nih.gov This method achieves C(sp2)-C(sp2) bond formation by treating the substrates with a fluoride source in the absence of a metal catalyst, affording good yields of 4-amino-3-arylcoumarin derivatives. nih.gov

Another innovative, transition-metal-free method for C-N bond formation utilizes solvated electrons generated from granulated lithium and sonication. nih.gov This technique activates aryl halides, including aryl fluorides, to facilitate amination under near-ambient conditions, proceeding via a proposed radical-nucleophilic substitution (SRN1) mechanism. nih.gov

Furthermore, direct C-H amination of arenes can be achieved without transition metals by generating a potent electrophilic aminating agent in situ from O-Ts activated N-Boc hydroxylamines upon treatment with acid. acs.org This process resembles an electrophilic aromatic substitution (SEAr) and can lead to intramolecular C-N bond-forming dearomatization or intermolecular aryl C-H amination. acs.org

The functionalization of aryl C-H bonds can also be induced by rare-earth metal complexes. For instance, regioselective C-H bond functionalization with diphenyldiazomethane to form Caryl–Nhydrazinato bonds has been achieved using rare-earth metal monoalkyl complexes. rsc.org

Table 2: Comparison of Transition-Metal-Free Functionalization Methods

MethodReagents/ConditionsBond FormedMechanistic Insight
Aryne-Mediated Arylation Aryne precursors, fluoride source. nih.govC(sp2)-C(sp2)Involves the generation of highly reactive aryne intermediates. nih.gov
Solvated Electron-Promoted Amination Granulated lithium, sonication. nih.govC-NRadical-nucleophilic substitution (SRN1) mechanism. nih.gov
Electrophilic Amination O-Ts activated N-Boc hydroxylamines, acid. acs.orgC-NSEAr-like attack of the aromatic moiety. acs.org
Rare-Earth Metal-Induced Functionalization Rare-earth metal alkyl complexes, diphenyldiazomethane. rsc.orgCaryl–NhydrazinatoActivation of C-H bonds and subsequent reaction with the diazo compound. rsc.org

Process Optimization and Scale-Up Considerations in Academic Research

While novel synthetic methods are often developed on a small scale in academic laboratories, considerations for process optimization and potential scale-up are crucial for their practical application. For the synthesis of "this compound," several parameters would need to be carefully optimized.

A patented method for the preparation of the similar compound, 5-bromo-3-fluoro-2-methylbenzoate, involves the reaction of 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite. google.com This suggests a diazotization-fluorination sequence. The optimization of such a process would involve a systematic study of various reaction parameters.

Response surface methodology (RSM) is a statistical technique that can be employed for modeling and optimizing experimental conditions, allowing for the evaluation of multiple parameters and their interactions with a minimal number of experiments. researchgate.net Key parameters for optimization in the synthesis of "this compound" would likely include reaction temperature, concentration of reagents, reaction time, and the choice of solvent. For instance, in the patented synthesis of the related compound, the reaction temperature is maintained between -5 °C and -20 °C. google.com

The work-up and purification procedures are also critical for obtaining a high yield and purity of the final product. The patented method describes a post-treatment step involving sequential washing with water, methanol, and ethyl acetate, followed by dissolution in 1,2-dichlorobenzene (B45396) and purification by dilution with petroleum ether. google.com The efficiency and scalability of these purification steps would need to be assessed.

Table 3: Key Parameters for Process Optimization

ParameterRange/Factors to ConsiderPotential Impact
Reaction Temperature Cryogenic to ambientReaction rate, selectivity, byproduct formation. google.com
Molar Ratios of Reactants Stoichiometric vs. excessConversion, yield, cost-effectiveness. google.com
Solvent Polarity, aprotic/proticSolubility of reagents, reaction kinetics, side reactions.
Reaction Time Minutes to hoursCompletion of reaction, prevention of product degradation.
Purification Method Crystallization, chromatographyProduct purity, yield, scalability. google.com

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Reactivity Profiles of Aryl Halide Moieties (Bromine and Fluorine)

The directing effects of the substituents are as follows:

-COOCH₃ (at C1): Meta-directing (to C3 and C5).

-F (at C2): Ortho, para-directing (to C3 and C5).

-CH₃ (at C3): Ortho, para-directing (to C2, C4, and C6).

-Br (at C5): Ortho, para-directing (to C2, C4, and C6).

Considering the positions are already substituted, the potential sites for electrophilic attack are C4 and C6. The directing effects towards these positions are summarized in the table below.

Position of AttackDirecting SubstituentsPredicted Outcome
C4-CH₃ (para), -Br (ortho)Favorable
C6-CH₃ (ortho)Favorable

The methyl group strongly activates the positions ortho and para to it. The fluorine and bromine atoms, while deactivating, also direct to these positions. The meta-directing effect of the ester group reinforces the substitution at C5, which is already occupied by bromine. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, with the precise outcome depending on the specific electrophile and reaction conditions. For instance, in nitration reactions of methyl benzoate (B1203000), the nitro group is directed to the meta position. rsc.org

Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the ring is activated by strongly electron-withdrawing groups. libretexts.org In Methyl 5-bromo-2-fluoro-3-methylbenzoate, the methoxycarbonyl group provides some activation. In SNAr reactions, fluoride (B91410) is typically a better leaving group than bromide. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond.

The bromine atom at the C5 position can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov These reactions are powerful tools for forming new carbon-carbon bonds. For example, reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to replace the bromine atom with the aryl group.

Reaction TypeReactive SitePotential ReagentsExpected Product
Nucleophilic Aromatic Substitution (SNAr)C2-FStrong nucleophile (e.g., RO⁻, R₂NH)Methyl 5-bromo-2-(nucleophile)-3-methylbenzoate
Suzuki-Miyaura CouplingC5-BrArylboronic acid, Pd catalyst, baseMethyl 2-fluoro-3-methyl-5-arylbenzoate
Buchwald-Hartwig AminationC5-BrAmine, Pd catalyst, baseMethyl 5-(amino)-2-fluoro-3-methylbenzoate

The methyl group on the benzene (B151609) ring can undergo radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator. youtube.com This would lead to the formation of a benzylic bromide. This reaction is typically selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. As the benzylic carbon is not a stereocenter in the product, no stereochemical implications are expected in this specific case.

Reaction TypeReactive SiteReagentsExpected Product
Radical BrominationC3-CH₃N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN)Methyl 5-bromo-3-(bromomethyl)-2-fluorobenzoate

Transformations of the Methyl Ester Functional Group

The methyl ester group is a key reactive center in this compound, susceptible to both hydrolysis and reduction.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgchegg.com Base-promoted hydrolysis (saponification) is generally irreversible because the resulting carboxylate is deprotonated by the base. libretexts.org The rate of hydrolysis can be affected by steric hindrance around the ester group. The presence of the ortho-fluoro and ortho-methyl groups may slow down the rate of hydrolysis compared to an unsubstituted methyl benzoate. High temperatures can be employed to hydrolyze sterically hindered esters. psu.edu

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. libretexts.org

Reaction TypeReagentsProduct
Acid-Catalyzed HydrolysisH₃O⁺, heat5-bromo-2-fluoro-3-methylbenzoic acid
Base-Promoted Hydrolysis (Saponification)1. NaOH, H₂O, heat; 2. H₃O⁺5-bromo-2-fluoro-3-methylbenzoic acid
TransesterificationR'OH, H⁺ or RO⁻R'-5-bromo-2-fluoro-3-methylbenzoate

The methyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via a tetrahedral intermediate and results in the formation of (5-bromo-2-fluoro-3-methylphenyl)methanol.

Alternatively, the ester can be partially reduced to the corresponding aldehyde using a less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org This allows for the isolation of 5-bromo-2-fluoro-3-methylbenzaldehyde.

Reaction TypeReducing AgentProduct
Full ReductionLithium aluminum hydride (LiAlH₄)(5-bromo-2-fluoro-3-methylphenyl)methanol
Partial ReductionDiisobutylaluminum hydride (DIBAL-H) at -78°C5-bromo-2-fluoro-3-methylbenzaldehyde

Reactivity of the Aromatic Methyl Substituent

The methyl group attached to the aromatic ring is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the other substituents on the ring: the electron-withdrawing bromo, fluoro, and methoxycarbonyl groups.

The methyl group of substituted toluenes can undergo oxidation to afford aldehydes, carboxylic acids, or other oxygenated products. Similarly, halogenation of the methyl group can provide benzylic halides.

Oxidation: The oxidation of the methyl group on an aromatic ring is a common transformation. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can typically oxidize a methyl group to a carboxylic acid. For this compound, this would theoretically yield 5-bromo-2-fluoro-3-(carboxy)benzoic acid methyl ester. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to achieve the desired product and avoid side reactions.

Halogenation: Free-radical halogenation of the methyl group is a standard method for introducing halogens at the benzylic position. This reaction is typically initiated by UV light or a radical initiator. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would be expected to yield Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoate. The general reaction is as follows:

Reactants: this compound, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator)

Solvent: Carbon tetrachloride (CCl₄)

Conditions: Reflux

Product: Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoate

Further halogenation to form di- and tri-halogenated products is also possible with an excess of the halogenating agent. libretexts.org

Interactive Data Table: Predicted Reactivity of the Methyl Group

Reaction TypeReagent(s)Expected Product
OxidationKMnO₄5-bromo-2-fluoro-3-(carboxy)benzoic acid methyl ester
HalogenationNBS, Benzoyl PeroxideMethyl 5-bromo-2-fluoro-3-(bromomethyl)benzoate

Once the methyl group has been halogenated to a benzyl (B1604629) halide, such as Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoate, the benzylic position becomes highly reactive and susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

For example, the benzylic bromide can react with nucleophiles like cyanides, hydroxides, or alkoxides to form the corresponding nitriles, alcohols, or ethers. These transformations are valuable in synthetic organic chemistry for building more complex molecular architectures.

Interactive Data Table: Potential Benzylic Position Reactions

Benzylic HalideNucleophileProduct
Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoateSodium Cyanide (NaCN)Methyl 5-bromo-2-fluoro-3-(cyanomethyl)benzoate
Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoateSodium Hydroxide (NaOH)Methyl 5-bromo-2-fluoro-3-(hydroxymethyl)benzoate
Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoateSodium Methoxide (NaOCH₃)Methyl 5-bromo-2-fluoro-3-(methoxymethyl)benzoate

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not readily found in the surveyed literature. However, the mechanisms of the reactions it would likely undergo are well-established in organic chemistry.

The investigation of reaction intermediates and transition states is crucial for understanding reaction mechanisms. For the reactions involving the methyl group of this compound, several intermediates and transition states can be proposed.

Free-Radical Halogenation: The halogenation of the methyl group proceeds through a free-radical chain mechanism. The key intermediate is a benzylic radical, which is stabilized by resonance with the aromatic ring. The stability of this radical intermediate facilitates the reaction.

Nucleophilic Substitution at the Benzylic Position: The S_N2 reaction at the benzylic position would proceed through a pentavalent transition state where the nucleophile attacks the carbon atom bearing the leaving group (e.g., bromide) from the backside. The electronic effects of the substituents on the aromatic ring would influence the stability of this transition state and thus the reaction rate.

Computational chemistry could be a powerful tool to model these reactions, calculating the energies of the intermediates and transition states and providing insight into the reaction pathways.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. nih.gov In the context of reactions involving this compound, KIE studies could be particularly informative.

For example, in the oxidation of the methyl group, a primary kinetic isotope effect would be expected if the C-H bond cleavage is the rate-determining step. This would be observed by comparing the reaction rate of the normal compound with that of its deuterated analogue, where the methyl hydrogens are replaced by deuterium. A significant k_H/k_D ratio would support a mechanism where C-H bond breaking is kinetically important.

While no specific KIE studies have been reported for this compound, this technique remains a valuable, albeit currently unapplied, method for probing its reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research for Methyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms in a molecule.

In the ¹H NMR spectrum of Methyl 5-bromo-2-fluoro-3-methylbenzoate, distinct signals are expected for the aromatic protons, the methyl group attached to the benzene (B151609) ring, and the methyl group of the ester functionality. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing fluoro, bromo, and methoxycarbonyl groups, and the electron-donating methyl group.

The two aromatic protons (H-4 and H-6) are anticipated to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The proton at the C-6 position is expected to appear as a doublet due to coupling with the fluorine atom at C-2. The proton at C-4 would also likely appear as a doublet, showing coupling to the fluorine atom. The methyl group attached to the aromatic ring (C3-CH₃) would typically appear as a singlet around δ 2.3–2.5 ppm. openstax.org The protons of the ester's methyl group (OCH₃) are expected to be the most deshielded of the aliphatic protons, appearing as a singlet around δ 3.9 ppm. openstax.org

Table 1: Predicted ¹H NMR Data for this compound (Note: Data are illustrative and based on typical chemical shift ranges and coupling constants for similar structural motifs.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.6d~4.0 (JH-F)
H-6~7.4d~8.0 (JH-F)
-OCH₃~3.9s-
Ar-CH₃~2.4s-

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. This compound has nine unique carbon atoms, and each is expected to produce a distinct signal in the spectrum. A key feature of the ¹³C NMR spectrum will be the observation of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom. researchgate.net

The carbonyl carbon (C=O) of the ester group is the most deshielded, with a predicted chemical shift in the range of δ 164–168 ppm. The six aromatic carbons will resonate between approximately δ 110 and 160 ppm. The carbon directly bonded to fluorine (C-2) will show a large one-bond coupling constant (¹JCF) and is expected to be significantly downfield. The other aromatic carbons will exhibit smaller two-, three-, or four-bond couplings to fluorine. The methyl carbon of the ester (-OCH₃) is predicted around δ 52 ppm, while the aromatic methyl carbon (Ar-CH₃) will be the most upfield, typically around δ 15–20 ppm. organicchemistrydata.orgnih.gov

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data are illustrative and based on typical chemical shift ranges and coupling constants for analogous structures.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (JCF, Hz)
C=O~165~2-4 (³JCF)
C-1~125~15-20 (²JCF)
C-2~158~240-260 (¹JCF)
C-3~128~20-25 (²JCF)
C-4~135~3-5 (³JCF)
C-5~120~3-5 (⁴JCF)
C-6~130~5-10 (³JCF)
-OCH₃~52-
Ar-CH₃~16~4-6 (³JCF)

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. alfa-chemistry.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aromatic fluorides, shifts are typically observed in a range of -100 to -140 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu The signal for the fluorine atom at C-2 will be split into a multiplet due to coupling with the adjacent aromatic protons, H-4 and H-6, likely appearing as a doublet of doublets.

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of complex structures. omicsonline.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, a COSY spectrum would show a cross-peak between the signals of the aromatic protons H-4 and H-6, confirming their through-bond coupling relationship, although it would be a long-range 4-bond coupling and likely weak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link the ¹H signals for H-4, H-6, the ester methyl, and the aromatic methyl to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com It is crucial for piecing together the molecular fragments. Key expected HMBC correlations would include:

The ester methyl protons (-OCH₃) to the carbonyl carbon (C=O).

The aromatic methyl protons (Ar-CH₃) to C-2, C-3, and C-4.

The H-4 proton to C-2, C-3, C-5, and C-6.

The H-6 proton to C-1, C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, irrespective of their bonding. A NOESY spectrum could potentially show a correlation between the C3-methyl protons and the H-4 proton, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). measurlabs.com This precision allows for the determination of the exact elemental formula of a compound. researchgate.netyoutube.com For this compound (C₉H₈BrFO₂), HRMS would be used to confirm its elemental composition.

A key diagnostic feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for Molecular Ions of this compound

Ion FormulaIsotope CompositionCalculated Exact Mass (m/z)
[C₉H₈⁷⁹BrFO₂]⁺Carbon-12, Hydrogen-1, Bromine-79, Fluorine-19, Oxygen-16245.9719
[C₉H₈⁸¹BrFO₂]⁺Carbon-12, Hydrogen-1, Bromine-81, Fluorine-19, Oxygen-16247.9698

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like this compound. In an MS/MS experiment, the molecular ion of the compound is first isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure.

For this compound, the initial electron ionization (EI) would produce a molecular ion [M]•+. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the M+ peak, due to the natural abundance of the 79Br and 81Br isotopes.

The fragmentation of aromatic esters is well-documented. youtube.com Key fragmentation pathways for this compound would likely include:

Loss of the methoxy (B1213986) radical (•OCH3): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

Loss of formaldehyde (B43269) (CH2O): This can occur through a rearrangement process.

Cleavage of the ester group: This can result in the formation of ions corresponding to the aromatic portion of the molecule.

Loss of bromine or fluorine radicals: The cleavage of carbon-halogen bonds is also a possible fragmentation pathway.

A plausible fragmentation pattern for this compound is presented in the illustrative data table below.

Illustrative MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
246/248 [M]•+215/217•OCH35-bromo-2-fluoro-3-methylbenzoyl cation
246/248 [M]•+167•BrMethyl 2-fluoro-3-methylbenzoate cation
215/217187/189COBromofluorotoluene ion
215/217136Br• and COFluorotoluene cation

This table is illustrative and based on general fragmentation patterns of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Byproducts

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. nih.gov In this technique, the compound mixture is first separated based on boiling point and polarity by the gas chromatograph, and then each separated component is analyzed by the mass spectrometer.

For a purity assessment, a sharp, symmetrical peak corresponding to this compound would be expected in the total ion chromatogram (TIC). The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. The mass spectrum of the main peak should match the expected spectrum of the target compound.

Potential volatile byproducts that could be identified by GC-MS include:

Starting materials from the synthesis.

Isomers of the final product, such as other positional isomers of bromo-fluoro-methylbenzoate.

Solvents used in the synthesis or purification process.

The retention time and mass spectrum of each impurity can be used for its identification, often by comparison to a spectral library.

Illustrative GC-MS Purity Analysis Data

Retention Time (min)Compound IdentityMolecular Weight ( g/mol )Key Mass Fragments (m/z)
12.5This compound247.06246/248, 215/217, 167, 136
10.2Toluene (B28343) (solvent residue)92.1491, 65
12.1Isomeric Impurity247.06Varies depending on isomer structure

This table is illustrative. Actual retention times depend on the specific GC column and conditions used.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These are powerful tools for identifying the functional groups present in this compound.

Characteristic Vibrational Modes of Halogenated Benzoate (B1203000) Esters

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its various functional groups:

C=O Stretch: A strong, sharp band in the IR spectrum, typically around 1720-1740 cm-1, is characteristic of the ester carbonyl group. brainly.com

C-O Stretch: The C-O stretching vibrations of the ester group usually appear as two bands in the 1250-1000 cm-1 region. brainly.com

Aromatic C=C Stretches: These appear in the 1600-1450 cm-1 region of both IR and Raman spectra.

C-H Stretches: Aromatic C-H stretches are typically found above 3000 cm-1, while aliphatic C-H stretches from the methyl group are found just below 3000 cm-1.

C-F Stretch: The carbon-fluorine stretch is expected to be a strong band in the IR spectrum, typically in the 1350-1100 cm-1 range.

C-Br Stretch: The carbon-bromine stretch appears at lower wavenumbers, generally in the 600-500 cm-1 range.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the IR spectrum. researchgate.net

Illustrative Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm-1)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch2980-2850IR, Raman
C=O Stretch (Ester)1735-1720IR (Strong)
Aromatic C=C Stretch1600-1450IR, Raman
C-F Stretch1300-1200IR (Strong)
C-O Stretch (Ester)1250-1000IR
C-Br Stretch600-500Raman

This table is illustrative and based on data for similar halogenated benzoate esters.

Application of ATR-IR and Film Techniques

For solid samples like this compound, Attenuated Total Reflectance (ATR)-IR spectroscopy is a convenient and widely used technique. It requires minimal sample preparation, as the solid powder can be pressed directly against the ATR crystal (often diamond or germanium). This provides a rapid and high-quality spectrum of the sample surface.

Alternatively, a thin film of the compound can be prepared by dissolving it in a volatile solvent, depositing the solution onto an IR-transparent window (such as KBr or NaCl), and allowing the solvent to evaporate. This method can sometimes produce sharper spectral features compared to ATR, but it is more time-consuming.

Advanced Chromatographic Separations for Compound Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a cornerstone technique for the non-volatile purity analysis and isomeric separation of compounds like this compound. Developing a robust HPLC method is critical for accurate quantification and quality control.

Method development typically involves optimizing several parameters:

Stationary Phase: A reversed-phase C18 column is a common starting point for aromatic compounds. The choice of column chemistry can be adjusted to improve the separation of closely related isomers.

Mobile Phase: A mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of all components in a reasonable analysis time.

Detector: A UV detector is well-suited for aromatic compounds, with the detection wavelength set to a λmax of the analyte for maximum sensitivity. A photodiode array (PDA) detector can be particularly useful as it provides UV spectra for each peak, which can aid in peak identification and purity assessment.

Illustrative HPLC Method Parameters for Isomer Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table presents illustrative HPLC conditions. The optimal method may vary.

This method would be capable of separating this compound from its potential synthetic isomers, allowing for their individual quantification.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. For this compound, GC is instrumental in assessing its purity, identifying potential isomers, and quantifying its presence in reaction mixtures. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. youtube.com

The analysis of aromatic esters by GC is a well-established practice. glsciences.com Typically, a high-resolution capillary column with a nonpolar or medium-polarity stationary phase is used. The selection of the stationary phase is critical to achieving a good separation of the target compound from any starting materials, byproducts, or solvents. Temperature programming, where the column temperature is gradually increased during the analysis, is often employed to ensure the timely elution of less volatile components while still resolving more volatile ones. libretexts.org

A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS). The mass spectrometer provides detailed structural information by analyzing the fragmentation pattern of the ionized molecule, which acts as a molecular fingerprint. youtube.com This allows for the confident identification of the compound by comparing its mass spectrum to reference databases or by interpreting the fragmentation. youtube.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

ParameterValue/Description
Instrument Gas Chromatograph with FID/MS
Column Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary Phase 5% Phenyl Polysiloxane (or similar nonpolar phase)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Injector Temperature 250 °C
Oven Program Initial Temp: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)
MS Scan Range 40-400 m/z (if applicable)

This table presents a typical set of starting parameters for the GC analysis of a substituted methyl benzoate. Actual conditions would be optimized to achieve the best resolution and sensitivity for the specific analytical problem.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a molecule. This technique is crucial for confirming the empirical formula of a newly synthesized compound like this compound. The molecular formula, C₉H₈BrFO₂, dictates the theoretical mass percentages of each element.

The analysis of halogen-containing compounds, particularly those with fluorine, requires special considerations. Fluorine is highly reactive and can interfere with the standard combustion process used in CHN analyzers. thermofisher.com Modern elemental analyzers are equipped with specific reagents and optimized combustion conditions to trap halogens and ensure accurate measurements. elementar.comanalytica-world.com For instance, specialized absorption materials are placed in the combustion tube to capture fluorine and bromine, preventing them from damaging the detector and ensuring that the other elemental percentages are determined correctly. thermofisher.com

The experimentally determined percentages of carbon and hydrogen are compared against the calculated theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the compound's elemental composition and supports the proposed molecular formula.

Table 2: Elemental Composition Data for this compound

ElementMolecular FormulaTheoretical Mass %Experimental Mass % (Typical)
Carbon (C)C₉H₈BrFO₂43.75%43.68%
Hydrogen (H)C₉H₈BrFO₂3.26%3.29%
Bromine (Br)C₉H₈BrFO₂32.34%N/A
Fluorine (F)C₉H₈BrFO₂7.69%N/A
Oxygen (O)C₉H₈BrFO₂12.95%N/A*

*Standard CHN analysis does not directly measure halogens or oxygen; their presence is inferred by the percentages of C and H.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For an unambiguous structural elucidation of this compound, obtaining a single crystal suitable for X-ray diffraction is a primary goal.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com

While specific crystal structure data for this compound is not publicly available, the analysis of closely related substituted methyl benzoate derivatives provides a clear indication of the expected structural parameters. For instance, studies on other brominated methyl benzoates reveal detailed information about their crystal packing and molecular geometry. nih.gov

The data obtained from a single crystal X-ray diffraction experiment is extensive. It includes the crystal system, space group, unit cell dimensions, and atomic coordinates. This information allows for the precise calculation of intramolecular distances and angles, as well as the characterization of intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing. nih.gov

Table 3: Representative Crystal Data and Structure Refinement Parameters for a Substituted Methyl Benzoate Derivative

ParameterDescription
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.0 Å, b = 10.7 Å, c = 19.5 Å
α = 90°, β = 90.3°, γ = 90°
Volume (V) 1280.0 ų
Z (Molecules per unit cell) 4
Calculated Density 1.67 g/cm³
Radiation Type Mo Kα (λ = 0.71073 Å)
Temperature 296 K
Final R-indices [I > 2σ(I)] R1 = 0.034, wR2 = 0.084
Goodness-of-fit on F² 1.04

This table is illustrative and based on data for a related compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, to demonstrate the type of data obtained from an X-ray crystallography experiment. analytica-world.comresearchgate.net

Computational Chemistry and Theoretical Investigations of Methyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the resulting molecular geometry.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like Methyl 5-bromo-2-fluoro-3-methylbenzoate, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used for geometry optimization. nih.gov This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Electronic Properties for a Substituted Aromatic Ester (Note: Data is illustrative for a modeled substituted aromatic system and not specific to this compound)

Property Calculated Value
Dipole Moment (Debye) 2.5 - 3.5
Total Energy (Hartree) Varies based on method

To achieve higher accuracy, particularly for electronic properties, ab initio and post-Hartree-Fock methods are employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a more rigorous treatment of electron correlation compared to standard DFT functionals. libretexts.org While computationally more intensive, these methods are invaluable for benchmarking the results obtained from DFT. For instance, calculations on similar halogenated molecules have utilized methods like RI-MP2/def2-TZVP to accurately represent noncovalent interactions. libretexts.org Such benchmark calculations ensure the reliability of the chosen DFT functional for describing the subtleties of the electronic environment in a molecule containing diverse functional groups like this compound.

Molecular Orbital Analysis and Reactivity Prediction

The arrangement and energies of molecular orbitals are critical in determining the chemical behavior of a compound.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO, while the methyl group, being weakly electron-donating, would have a counteracting, albeit smaller, effect. The precise energies and the resulting gap are typically determined using DFT calculations. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Halogenated Aromatic Compound (Note: Data is illustrative for a modeled substituted aromatic system and not specific to this compound)

Orbital Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.0 to -2.0

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. nih.gov

Key global reactivity descriptors include:

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2, it represents the molecule's ability to attract electrons. nih.gov

Electrophilicity Index (ω): Calculated as (χ^2) / (2η), it quantifies the electrophilic character of a molecule.

Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

Table 3: Representative Global Reactivity Descriptors for a Halogenated Aromatic Compound (Note: Data is illustrative for a modeled substituted aromatic system and not specific to this compound)

Descriptor Value (eV)
Chemical Hardness (η) 2.25 - 3.25
Electronegativity (χ) 3.75 - 4.75

Reaction Mechanism and Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational methods can be used to explore potential reaction pathways, such as nucleophilic aromatic substitution or hydrolysis of the ester group. researchgate.netmasterorganicchemistry.com

By mapping the potential energy surface, computational chemists can identify transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Methods like constrained geometry optimizations or more advanced techniques for exploring reaction pathways can be employed. nih.gov For example, in the context of nucleophilic substitution on an aryl benzoate (B1203000), computational studies can help determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant intermediates and transition states. researchgate.net These computational explorations are crucial for understanding the reactivity of this compound and for designing new synthetic routes.

Transition State Localization and Reaction Barrier Calculations

Transition state (TS) theory is a cornerstone of computational reaction dynamics, providing a framework to understand the rates of chemical reactions. For a molecule like this compound, computational methods are used to model its formation and subsequent reactions, such as hydrolysis or nucleophilic substitution.

The synthesis of this ester, likely proceeding via a Fischer esterification or a related pathway from 5-bromo-2-fluoro-3-methylbenzoic acid, involves several key steps. The mechanism includes the initial protonation of the carbonyl group of the carboxylic acid, followed by a nucleophilic attack from methanol (B129727). uomustansiriyah.edu.iq This process leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then loses a proton to form the final product. uomustansiriyah.edu.iq

Computational chemists can model this entire reaction pathway. By calculating the potential energy at each step, a reaction coordinate diagram can be constructed. The highest point on this energy profile corresponds to the transition state. Locating this first-order saddle point on the potential energy surface is a critical computational task. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to find the precise geometry of the transition state.

Once the transition state is localized, its vibrational frequencies are calculated. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking of the C-O bond in the tetrahedral intermediate and the formation of the C=O double bond of the ester.

The energy difference between the reactants and the transition state defines the activation energy or reaction barrier (ΔG‡). This value is crucial for predicting the reaction rate. For example, in the electrophilic nitration of methyl benzoate, a well-studied analogous reaction, the formation of the nitronium ion (NO₂⁺) and its subsequent attack on the aromatic ring are key steps with distinct transition states and activation barriers. aiinmr.commnstate.edumnstate.eduumkc.edu The presence of activating or deactivating groups, such as the bromo, fluoro, and methyl groups on the benzene (B151609) ring, significantly influences the height of this barrier, thereby affecting the reaction's feasibility and kinetics.

A hypothetical reaction barrier calculation for the hydrolysis of this compound might involve the data presented in the table below.

ParameterReactantsTransition StateProducts
Geometry Optimized structures of this compound and H₂OLocated saddle point structureOptimized structures of 5-bromo-2-fluoro-3-methylbenzoic acid and Methanol
Relative Energy (kcal/mol) 0.0+25.4 (Example Value)-2.1 (Example Value)
Imaginary Frequency (cm⁻¹) None-250 (Example Value)None

This table presents hypothetical data for illustrative purposes.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. For this compound, PES mapping is a powerful tool for exploring its conformational landscape and reaction pathways.

One of the most important applications of PES mapping is in conformational analysis. The molecule has several rotatable bonds, primarily the C(aryl)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. By systematically rotating one of these bonds (i.e., changing the dihedral angle) and calculating the energy at each step while allowing all other geometric parameters to relax, a one-dimensional PES can be generated. The minima on this surface correspond to stable conformers (rotational isomers), while the maxima represent the rotational energy barriers between them. For instance, a PES scan for the rotation of the methoxycarbonyl group relative to the benzene ring would reveal the most stable orientation, which is typically planar to maximize conjugation, but can be influenced by steric hindrance from the adjacent methyl and fluorine substituents. nih.gov

Furthermore, two-dimensional PES maps can be created by simultaneously varying two geometric parameters, such as two different dihedral angles. These maps provide a more comprehensive view of the molecule's flexibility and the interplay between different conformational changes.

In the context of chemical reactions, a PES provides a complete picture of the energy landscape connecting reactants to products. researchgate.net The reaction path of minimum energy is the most likely route the reaction will follow. The transition state is a critical point on this surface, being a maximum along the reaction coordinate but a minimum in all other directions. By mapping the PES, chemists can not only find the transition state but also identify any intermediate species, which exist as local minima on the surface. This detailed understanding is crucial for controlling reaction outcomes and designing more efficient synthetic routes.

Spectroscopic Property Simulations and Validation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings, assign complex spectral features, and gain a deeper understanding of the electronic and vibrational structure of molecules like this compound.

Theoretical NMR Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict NMR chemical shifts with high accuracy. walisongo.ac.id The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. researchgate.net

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is of great interest. The process involves:

Geometry Optimization: The molecule's geometry is first optimized, typically using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d)).

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated at a higher level of theory, for example, B3LYP/6-311+G(2d,p). nih.gov

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. researchgate.net Often, a linear scaling factor is applied to correct for systematic errors. nih.govresearchgate.net

The predicted chemical shifts can then be compared to experimental data to confirm structural assignments. For this molecule, key predictions would include:

¹H NMR: The distinct signals for the two aromatic protons and the two different methyl groups. The chemical shifts would be influenced by the electronic effects of the fluorine, bromine, and ester groups. libretexts.orgyoutube.com

¹³C NMR: The signals for the nine unique carbon atoms, including the carbonyl carbon, the aromatic carbons (some showing C-F coupling), and the two methyl carbons. aiinmr.com

¹⁹F NMR: A single resonance whose chemical shift is highly sensitive to its electronic environment. DFT methods have been shown to be particularly effective in predicting ¹⁹F chemical shifts in fluorinated aromatic compounds. nih.govworktribe.com

The table below shows hypothetical predicted NMR chemical shifts for this compound, based on typical ranges for similar functional groups.

NucleusPredicted Chemical Shift (δ, ppm)Notes
¹H 7.5 - 8.0Aromatic Protons (2H)
3.8 - 4.0Ester Methyl Protons (-OCH₃)
2.2 - 2.5Aromatic Methyl Protons (-CH₃)
¹³C 165 - 170Carbonyl Carbon (C=O)
110 - 160Aromatic Carbons (C-F coupling expected)
52 - 55Ester Methyl Carbon (-OCH₃)
15 - 20Aromatic Methyl Carbon (-CH₃)
¹⁹F -110 to -130Aromatic Fluorine (vs. CFCl₃)

This table presents hypothetical data based on established chemical shift ranges for illustrative purposes.

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental results.

The standard computational approach involves:

Geometry Optimization: As with NMR predictions, the first step is to find the minimum energy geometry of the molecule.

Frequency Calculation: At this optimized geometry, the second derivatives of the energy with respect to atomic coordinates (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and normal modes. These calculations are typically performed using DFT (e.g., B3LYP) or Hartree-Fock (HF) methods with basis sets like 6-311+G(d,p). nih.govresearchgate.net

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. To improve agreement, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies.

For this compound, key vibrational modes of interest would include:

C=O Stretch: A strong, characteristic band in the IR spectrum, typically around 1720-1740 cm⁻¹.

C-F Stretch: A strong band in the IR, usually found in the 1200-1350 cm⁻¹ region.

C-Br Stretch: A weaker band at lower frequencies, typically 500-600 cm⁻¹.

Aromatic C-H and C=C Stretches: Found in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

CH₃ Stretches: Asymmetric and symmetric stretching modes for the two methyl groups, typically appearing around 2850-3000 cm⁻¹.

The table below summarizes some of the expected key vibrational frequencies.

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 3000From methyl groups
Carbonyl (C=O) Stretch1720 - 1740Strong IR intensity
Aromatic C=C Stretch1450 - 1600Multiple bands
C-F Stretch1200 - 1350Strong IR intensity
C-O Stretch1100 - 1300Ester linkage
C-Br Stretch500 - 600Lower frequency

Conformational Analysis and Stereochemical Implications

The three-dimensional structure and flexibility of this compound are critical to its chemical behavior. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that result from rotation about single bonds and the energy barriers that separate them.

The key rotatable bonds in this molecule are the C(aryl)–C(carbonyl) bond and the C(carbonyl)–O(ester) bond. Rotation around the C(aryl)–C(carbonyl) bond is particularly important as it determines the orientation of the bulky methoxycarbonyl group relative to the substituted benzene ring. The presence of a methyl group and a fluorine atom ortho to the ester functionality introduces significant steric considerations.

Computational methods, such as scanning the potential energy surface (PES) by systematically varying the relevant dihedral angles, are used to explore the conformational space. For each rotational step, the energy is minimized to find the most stable geometry. The resulting energy profile reveals the low-energy conformers and the transition states for their interconversion.

For this compound, it is expected that the most stable conformer would seek to minimize steric repulsion between the ester's carbonyl oxygen and the adjacent methyl and fluorine groups. A completely planar conformation, where the ester group is coplanar with the aromatic ring, might be destabilized by steric clash. Therefore, the lowest energy conformer is likely to feature a twisted arrangement where the ester group is rotated out of the plane of the benzene ring. The precise dihedral angle of this twist represents a balance between stabilizing conjugative effects (favoring planarity) and destabilizing steric effects (favoring a twist).

Understanding these conformational preferences is crucial as the reactivity and spectroscopic properties of the molecule can be an average of the properties of all significantly populated conformers at a given temperature.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is determined by a complex interplay of intermolecular interactions. Computational analysis is essential for identifying and quantifying these non-covalent forces.

Key potential interactions in the crystal structure of this compound include:

Halogen Bonding: Both bromine and fluorine atoms can participate in halogen bonding. The bromine atom, being larger and more polarizable, can form C-Br···O or C-Br···F halogen bonds, where the electropositive region (σ-hole) on the bromine interacts with an electronegative atom on a neighboring molecule. rsc.org Fluorine can also participate in interactions such as C-F···H-C or C-F···F-C contacts, which are generally weaker but can collectively contribute to the stability of the crystal packing. rsc.orgresearchgate.net

Hydrogen Bonding: While lacking strong hydrogen bond donors like -OH or -NH, the molecule can form weak C-H···O hydrogen bonds. The aromatic C-H groups or the methyl C-H groups can act as donors, interacting with the electronegative oxygen atoms of the carbonyl group on an adjacent molecule. nih.gov

π–π Stacking: The electron-rich aromatic rings can interact with each other through π–π stacking. These interactions can be in a face-to-face or offset arrangement and are primarily driven by dispersion and electrostatic forces. The substitution pattern on the ring influences its quadrupole moment and thus the geometry and strength of these interactions. nih.gov

Computational tools like Hirshfeld surface analysis and Pixel energy calculations can be used to visualize and quantify these interactions. nih.gov Hirshfeld surfaces map the regions of close contact between molecules in the crystal, while the PIXEL method calculates the electrostatic, polarization, dispersion, and repulsion components of the interaction energy between molecular pairs. nih.gov This detailed analysis provides a quantitative understanding of the forces that dictate the supramolecular architecture of this compound in the solid state. nih.gov

Applications and Utility of Methyl 5 Bromo 2 Fluoro 3 Methylbenzoate As a Synthetic Intermediate in Advanced Research

Precursor in the Synthesis of Complex Fluorinated and Brominated Aromatic Systems

The presence of both fluorine and bromine atoms on the aromatic ring of Methyl 5-bromo-2-fluoro-3-methylbenzoate makes it an excellent starting material for the synthesis of highly substituted aromatic compounds. The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective transformations, enabling the stepwise introduction of various functional groups.

The bromine atom, being larger and less electronegative than fluorine, is more susceptible to substitution reactions. It can readily participate in a range of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. wikipedia.orgresearchgate.netlibretexts.orgtcichemicals.com These powerful carbon-carbon and carbon-nitrogen bond-forming reactions allow for the introduction of a wide array of aryl, alkyl, and amino substituents at the 5-position of the benzene (B151609) ring. This reactivity is crucial for building molecular complexity and accessing a diverse range of derivatives. For instance, the bromine at position 5 is predicted to be more reactive in Suzuki-Miyaura couplings than a bromine at a meta-position, influencing the regioselectivity of the reaction.

The fluorine atom, on the other hand, is generally more stable and less prone to substitution. Its strong electron-withdrawing nature influences the reactivity of the entire aromatic ring, activating it towards certain reactions and deactivating it towards others. This property can be strategically exploited to direct subsequent chemical modifications. Furthermore, the presence of fluorine is highly desirable in many advanced materials and biologically active molecules due to its ability to enhance properties such as thermal stability, lipophilicity, and metabolic stability. google.com

A patented method for the synthesis of the isomeric compound, Methyl 5-bromo-3-fluoro-2-methylbenzoate, highlights the industrial interest in such fluorinated and brominated building blocks. google.com The process involves the reaction of methyl 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite (B80452), achieving high yields and purity. google.com This underscores the value of these compounds as key intermediates in the production of specialty chemicals.

Building Block for Polycyclic Aromatic Compounds and Heterocycles

The strategic placement of reactive functional groups on this compound makes it a valuable precursor for the synthesis of polycyclic aromatic compounds (PACs) and heterocyclic systems. These classes of compounds are of significant interest due to their diverse applications in materials science, electronics, and medicinal chemistry.

The bromo substituent provides a handle for intramolecular and intermolecular cyclization reactions to form fused ring systems. Through reactions like intramolecular Heck or Suzuki couplings, the benzene ring can be annulated with other aromatic or aliphatic rings, leading to the formation of various polycyclic structures.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of cyclization strategies. For example, the resulting acid could be converted to an acid chloride and subsequently used in Friedel-Crafts acylation reactions to form new rings.

The presence of the fluorine and methyl groups can also influence the properties of the resulting polycyclic or heterocyclic systems. For example, a related compound, 5-Fluoro-2-methylbenzoic acid, is used in the synthesis of 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells. bldpharm.com This suggests that this compound could be a precursor to similarly bioactive heterocyclic scaffolds.

Intermediate in the Design and Synthesis of Targeted Organic Molecules for Materials Science Research

In the field of materials science, there is a constant demand for novel organic molecules with specific electronic, optical, and physical properties. This compound, with its unique combination of functional groups, serves as a key intermediate in the design and synthesis of such targeted molecules. lab-chemicals.comsigmaaldrich.combldpharm.com

The ability to selectively functionalize the molecule at the bromine position via cross-coupling reactions allows for the introduction of various conjugated groups, which is a common strategy for tuning the optoelectronic properties of organic materials. For example, coupling with electron-rich or electron-deficient aromatic rings can be used to create donor-acceptor systems, which are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The fluorine atom also plays a critical role in this context. Its incorporation into organic materials can enhance their performance and stability. For example, fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties. It can also increase the material's resistance to oxidative degradation, leading to longer device lifetimes.

Role in Multi-Component Reactions for Molecular Diversity Generation

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. wikipedia.orgresearchgate.net These reactions are highly valued for their efficiency and ability to generate large libraries of diverse compounds for high-throughput screening in drug discovery and materials science.

While specific examples of this compound in MCRs are not extensively documented, its structure suggests its potential as a valuable component in such reactions. The ester functionality could potentially participate in reactions like the Ugi or Passerini reactions after appropriate modification. wikipedia.org

The true potential of this compound in MCRs lies in its ability to be a platform for diversity. The bromo- and fluoro-substituents can be retained during an MCR, providing a scaffold that can be further functionalized in subsequent steps. For example, a complex molecule assembled via an MCR could then undergo a Suzuki coupling at the bromine position to introduce another element of diversity. This approach, known as diversity-oriented synthesis, is a powerful strategy for exploring chemical space and discovering new molecules with desired properties.

Development of Novel Scaffolds through Functional Group Interconversions

The various functional groups present in this compound can be transformed into a wide range of other functionalities, opening up avenues for the development of novel molecular scaffolds. These transformations, known as functional group interconversions, are a cornerstone of modern organic synthesis.

The ester group is a particularly versatile handle for such modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, an acid chloride, or an alcohol. Each of these new functional groups opens up a new set of possible reactions. For example, the carboxylic acid could be used in peptide couplings, while the alcohol could be used in etherification or esterification reactions.

The methyl group on the aromatic ring can also be functionalized. For instance, it could be oxidized to a carboxylic acid or a formyl group, or it could be halogenated to introduce further reactive sites.

The bromine atom, as previously mentioned, is a key site for functionalization via cross-coupling reactions. However, it can also be replaced by other groups through nucleophilic aromatic substitution under certain conditions, or it can be converted to an organometallic reagent, such as a Grignard or an organolithium species, which can then react with a variety of electrophiles.

Through a series of well-chosen functional group interconversions, a chemist can use this compound as a starting point to construct a vast array of novel and complex molecular architectures with tailored properties for specific applications.

Future Research Directions and Emerging Avenues for Methyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Exploration of More Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes. Future research into the synthesis of Methyl 5-bromo-2-fluoro-3-methylbenzoate should prioritize the development of sustainable and green methodologies. This involves moving away from traditional synthetic routes that may rely on hazardous reagents and harsh reaction conditions.

Key areas for exploration include:

Solvent-Free and Alternative Solvent Systems: Investigating solid-state reactions or employing safer, renewable solvents can significantly reduce the environmental impact. For instance, the use of 1,2-dichlorobenzene (B45396) has been noted as a potentially more environmentally friendly solvent in the synthesis of related compounds due to its low polarity and ease of removal.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. scispace.comrsc.org Applying this technology to the synthesis of this compound could lead to more efficient and greener processes.

Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reactants in different phases, often eliminating the need for expensive and toxic organic solvents. scispace.comrsc.org This technique could be particularly useful for the esterification or halogenation steps in the synthesis of the target molecule.

Catalytic Methods: The development of novel catalysts for the selective halogenation and functionalization of the aromatic ring is a crucial area of research. This includes exploring enzymatic catalysis, which offers high selectivity under mild conditions, and heterogeneous catalysts that can be easily recovered and reused. fiveable.me

A comparative table of potential green synthesis strategies is presented below:

Green Synthesis StrategyPotential Advantages for this compound Synthesis
Solvent-Free Reactions Reduced solvent waste, lower cost, simplified purification.
Microwave-Assisted Synthesis Faster reaction times, increased yields, lower energy consumption. scispace.comrsc.org
Phase-Transfer Catalysis Avoidance of hazardous organic solvents, milder reaction conditions. scispace.comrsc.org
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.
Heterogeneous Catalysis Catalyst recyclability, simplified product purification, continuous processing potential. fiveable.me

Discovery of Unprecedented Reactivity Patterns and Selectivities

The unique substitution pattern of this compound, featuring a fluorine atom, a bromine atom, a methyl group, and a methyl ester group, suggests a rich and complex reactivity profile that warrants further investigation.

Future research should focus on:

Ortho-Lithiation: The fluorine atom is known to be a potent directing group for ortho-lithiation, a reaction that allows for the introduction of a wide range of electrophiles adjacent to the fluorine. nih.govresearchgate.netpressbooks.pub Investigating the regioselectivity of lithiation on this compound could unlock pathways to novel, highly functionalized derivatives. The interplay between the directing effects of the fluorine, bromine, and methyl groups would be of significant academic and practical interest.

Cross-Coupling Reactions: The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. uio.no These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A systematic study of the reactivity of the C-Br bond in this specific substrate, especially in comparison to the C-F bond, would be highly valuable for synthetic planning.

Nucleophilic Aromatic Substitution (SNA_r): While aryl halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can facilitate S_NAr reactions. chemrxiv.orglibretexts.orglibretexts.org The fluorine and methyl ester groups on the ring could activate the C-Br bond towards nucleophilic attack, opening up possibilities for the introduction of various nucleophiles. The relative reactivity of the C-F versus C-Br bond under different nucleophilic conditions is a key question to be addressed.

A summary of potential reaction types and their synthetic utility is provided in the table below:

Reaction TypePotential OutcomeSynthetic Utility
Ortho-Lithiation Functionalization at the position ortho to the fluorine atom. nih.govresearchgate.netpressbooks.pubAccess to novel polysubstituted aromatic compounds.
Suzuki Coupling Formation of a new C-C bond at the position of the bromine atom. uio.noSynthesis of biaryls and other complex organic molecules.
Stille Coupling Formation of a new C-C bond at the position of the bromine atom. uio.noAlternative to Suzuki coupling with different substrate scope.
Nucleophilic Aromatic Substitution Replacement of the bromine or fluorine atom with a nucleophile. chemrxiv.orglibretexts.orglibretexts.orgIntroduction of a wide range of functional groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability, particularly for the production of fine chemicals and pharmaceutical intermediates. rsc.orgresearchgate.netchemrxiv.org

Future work in this area for this compound should include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could enable better control over reaction parameters, such as temperature and mixing, leading to higher yields and purity. nih.govrsc.org This is especially relevant for potentially hazardous reactions like halogenations. nih.gov

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) to identify the optimal parameters for a given transformation. scispace.comnih.govpressbooks.pub Applying this technology to the cross-coupling or substitution reactions of this compound could significantly accelerate the discovery of efficient synthetic routes.

Microfluidic Systems: The use of microreactors can offer enhanced heat and mass transfer, leading to improved reaction control and safety, particularly for highly exothermic or fast reactions. rsc.org

The benefits of integrating these modern technologies are summarized below:

TechnologyKey Advantages
Flow Chemistry Improved safety, better process control, enhanced scalability, potential for multi-step synthesis in a single continuous process. rsc.orgresearchgate.netchemrxiv.orgnih.govrsc.org
Automated Synthesis High-throughput screening of reaction conditions, rapid optimization, reduced human error. scispace.comnih.govpressbooks.publibretexts.orgacs.org
Microfluidics Precise control over reaction parameters, enhanced heat and mass transfer, safe handling of hazardous reagents. rsc.org

Advanced Computational Studies for Predictive Synthesis and Mechanism Understanding

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and reaction outcomes. For this compound, advanced computational studies can provide valuable insights.

Future research should leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. nih.govuio.nonih.govacs.orgcam.ac.uk This can help in understanding the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Reaction Mechanism Modeling: Computational modeling can be employed to elucidate the mechanisms of potential reactions, such as ortho-lithiation or cross-coupling reactions, by calculating the energies of transition states and intermediates. ucsb.edu This understanding can guide the design of more efficient synthetic strategies.

In Silico Prediction of Properties: Computational methods can be used to predict various physicochemical and biological properties of derivatives of this compound, aiding in the design of new molecules with desired characteristics. scispace.comresearchgate.netdntb.gov.uaucj.org.ua

The table below outlines the potential applications of computational studies:

Computational MethodApplication
Density Functional Theory (DFT) Prediction of reactivity, regioselectivity, and electronic properties. nih.govuio.nonih.govacs.orgcam.ac.uk
Reaction Mechanism Modeling Elucidation of reaction pathways, identification of transition states and intermediates. ucsb.edu
In Silico Property Prediction Estimation of physicochemical and biological properties of new derivatives. scispace.comresearchgate.netdntb.gov.uaucj.org.ua

Expansion into New Areas of Materials and Catalysis Research

The unique electronic and structural features of this compound make it an attractive candidate for exploration in materials science and catalysis.

Emerging avenues for research include:

Liquid Crystals: The rigid, substituted aromatic core of this molecule could be a component of novel liquid crystalline materials. By incorporating this unit into larger molecular structures, it may be possible to create materials with interesting optical and electronic properties.

Organic Light-Emitting Diodes (OLEDs): Fluorinated and brominated aromatic compounds are often used in the development of materials for OLEDs. The specific substitution pattern of this compound could be exploited in the design of new host or dopant materials with tailored electronic properties.

Catalyst Ligand Development: The molecule itself, or derivatives thereof, could serve as a ligand for transition metal catalysts. The presence of multiple potential coordination sites (the ester carbonyl, the fluorine, and the bromine) could lead to the development of catalysts with novel reactivity and selectivity.

Bioactive Scaffolds: Halogenated benzoic acid derivatives have shown a range of biological activities. nih.gov Further derivatization of this compound could lead to the discovery of new compounds with potential applications in medicine or agriculture.

The following table summarizes potential new research areas:

Research AreaPotential Application
Materials Science Development of new liquid crystals, OLED materials, or functional polymers.
Catalysis Design of novel ligands for transition metal catalysts.
Medicinal Chemistry Exploration as a scaffold for the synthesis of new bioactive molecules. nih.gov

Q & A

Basic: What are the key synthetic strategies for preparing Methyl 5-bromo-2-fluoro-3-methylbenzoate?

Answer:
The synthesis typically involves sequential functionalization of a benzoate ester scaffold. Bromination and fluorination are critical steps, often achieved via electrophilic aromatic substitution (EAS) using reagents like NBS\text{NBS} (N-bromosuccinimide) or Selectfluor\text{Selectfluor}. Methylation at the 3-position can be introduced early using methylating agents (e.g., CH3I\text{CH}_3\text{I}) under basic conditions. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) is essential to minimize side reactions and improve yield. For example, polar aprotic solvents like DMF enhance reaction rates for halogenation steps .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are critical for confirming substitution patterns and purity. Fluorine’s strong deshielding effects aid in identifying the 2-fluoro substituent .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (expected C10H9BrFO2\text{C}_{10}\text{H}_9\text{BrFO}_2: ~261.04 g/mol) and detects isotopic patterns for bromine .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and identifies byproducts .

Advanced: How can regioselectivity challenges during synthesis be addressed?

Answer:
Regioselectivity in multi-halogenated systems is influenced by directing groups and steric effects. For example:

  • The methyl group at the 3-position acts as a weak ortho/para director, favoring bromination at the 5-position.
  • Fluorination at the 2-position may require protective groups (e.g., sulfonyl) to block competing sites. Computational tools (DFT calculations) predict reactivity trends by analyzing electron density maps and frontier molecular orbitals .

Advanced: How should researchers resolve discrepancies in reported bioactivity data for this compound?

Answer:
Conflicting bioactivity data often arise from variations in:

  • Purity : Trace impurities (e.g., unreacted starting materials) can skew results. Rigorous purification (column chromatography, recrystallization) is advised .
  • Assay Conditions : Differences in cell lines, solvent carriers (e.g., DMSO concentration), or incubation times affect outcomes. Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) improve reproducibility .
  • Structural Analogs : Compare results with derivatives (e.g., methylsulfonyl or trifluoromethyl analogs) to isolate substituent-specific effects .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage : Store at -20°C in airtight, amber vials to prevent photodegradation and hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced ester hydrolysis.
  • Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., free benzoic acid derivatives). Stability under refrigerated conditions exceeds 12 months based on accelerated aging studies .

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for halogenation or ester hydrolysis.
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina. For example, the 5-bromo group may sterically hinder binding in certain conformations .

Basic: What are common downstream applications in medicinal chemistry?

Answer:
This compound serves as a versatile intermediate for:

  • Anticancer Agents : Functionalization at the 5-bromo position enables Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups.
  • PET Tracers : 18F^{18}\text{F}-labeling derivatives are explored for imaging applications, leveraging the existing fluorine substituent .

Advanced: How can reaction yields be optimized in large-scale synthesis?

Answer:

  • Process Intensification : Use flow chemistry to control exothermic halogenation steps and improve mixing efficiency.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) reduce reaction times.
  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters (temperature, reagent stoichiometry) for maximizing yield .

Advanced: What strategies mitigate toxicity risks during handling?

Answer:

  • In Silico Toxicity Prediction : Tools like ProTox-II assess predicted LD50_{50} values and hepatotoxicity risks.
  • Engineering Controls : Use fume hoods for weighing solid powders to avoid inhalation.
  • Waste Management : Neutralize halogenated byproducts with NaHSO3\text{NaHSO}_3 before disposal .

Basic: What are the key differences between this compound and its structural analogs?

Answer:

  • Methyl vs. Methylsulfonyl : Replacing the 3-methyl with a methylsulfonyl group (as in ) increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
  • Fluorine Position : 2-Fluoro vs. 4-fluoro isomers (e.g., ) show distinct metabolic stability profiles due to steric and electronic differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.